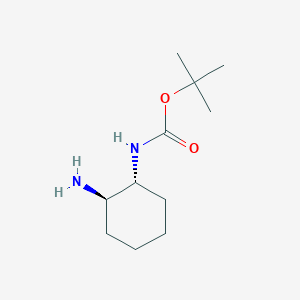

(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine

説明

(1R,2R)-trans-N-Boc-1,2-cyclohexanediamine is an amine.

作用機序

Target of Action

N-Boc-trans-1,2-diaminocyclohexane, also known as (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine or tert-Butyl (trans-2-aminocyclohexyl)carbamate, is primarily used as a ligand in coordination chemistry and organocatalysis . It serves as a chiral ligand in asymmetric catalysis .

Mode of Action

This compound interacts with its targets, primarily metal ions, to form complexes. These complexes can then participate in various chemical reactions, including asymmetric addition of Grignard reagents to ketones . This interaction results in the formation of highly enantioenriched tertiary alcohols .

Biochemical Pathways

The compound plays a crucial role in the asymmetric addition of Grignard reagents to ketones, a key step in the synthesis of chiral tertiary alcohols . This process involves the formation of a new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH), which enables the asymmetric addition of aliphatic and aromatic Grignard reagents to ketones .

Result of Action

The primary result of the action of N-Boc-trans-1,2-diaminocyclohexane is the formation of highly enantioenriched tertiary alcohols . These alcohols are structurally diverse and bear challenging quaternary stereocenters . The synthetic utility of the method has been demonstrated by the development of a novel and highly enantioselective formal synthesis of the antihistamine API clemastine .

Action Environment

The action of N-Boc-trans-1,2-diaminocyclohexane is influenced by various environmental factors, including the presence of metal ions, the nature of the Grignard reagents, and the type of ketones involved in the reaction . The stability and efficacy of the compound can be affected by these factors.

生化学分析

Biochemical Properties

N-Boc-trans-1,2-diaminocyclohexane plays a crucial role in biochemical reactions, particularly in the synthesis of complex molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a ligand in coordination chemistry and organocatalysis . The compound’s interactions with enzymes and proteins often involve the formation of stable complexes, which can influence the activity of these biomolecules. These interactions are essential for the compound’s role in catalysis and molecular recognition processes.

Cellular Effects

N-Boc-trans-1,2-diaminocyclohexane has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cells . This indicates that N-Boc-trans-1,2-diaminocyclohexane can modulate critical cellular processes, making it a valuable tool in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of N-Boc-trans-1,2-diaminocyclohexane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form complexes with metal ions, which can then interact with enzymes and proteins to modulate their activity . These interactions can lead to the inhibition or activation of specific enzymes, thereby influencing various biochemical pathways. Additionally, the compound’s ability to alter gene expression further underscores its significance in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-trans-1,2-diaminocyclohexane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in cellular function, highlighting the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of N-Boc-trans-1,2-diaminocyclohexane vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth. At higher doses, it may induce toxic or adverse effects, including cell death and tissue damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile in preclinical studies.

Metabolic Pathways

N-Boc-trans-1,2-diaminocyclohexane is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that participate in further biochemical reactions . These metabolic pathways can influence the compound’s overall activity and effectiveness in biochemical applications. Understanding these pathways is essential for optimizing the compound’s use in research and therapeutic contexts.

Transport and Distribution

The transport and distribution of N-Boc-trans-1,2-diaminocyclohexane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to reach its target sites within cells is critical for its effectiveness in biochemical reactions and therapeutic applications.

Subcellular Localization

N-Boc-trans-1,2-diaminocyclohexane exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s role in modulating cellular processes and interacting with specific biomolecules.

生物活性

(1R,2R)-trans-N-Boc-1,2-cyclohexanediamine is a chiral diamine compound that has garnered attention in organic synthesis and catalysis due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its role as an organocatalyst, interactions with biomolecules, and applications in asymmetric transformations.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molar Mass : 214.3 g/mol

- Appearance : White powder

- Melting Point : Approximately 114-115 °C

Biological Activity Overview

While this compound does not exhibit direct biological effects, it plays a significant role in organic synthesis as a chiral template and organocatalyst. Its mechanism of action is primarily based on its ability to facilitate enantioselective reactions by directing the formation of new bonds through its stereochemical arrangement.

Organocatalytic Activity

One of the most notable applications of this compound is as an organocatalyst in various organic reactions:

- Intramolecular Desymmetrization : It promotes the intramolecular desymmetrization of cyclohexanones, leading to the formation of 2-azabicyclo[3.3.1]nonane derivatives with high enantioselectivity. This reaction is crucial for synthesizing complex chiral molecules .

- Michael Addition Reactions : A study highlighted its use in a nickel complex derived from this compound as a catalyst for the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, achieving excellent enantioselectivities .

Interaction with Biomolecules

Research indicates that this compound interacts with various biomolecules, enhancing its utility in drug design and development. Its ability to form stable complexes with metal ions allows it to serve as a ligand in coordination chemistry .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, the following table compares it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1S,2S)-trans-N-Boc-1,2-Cyclohexanediamine | Opposite stereochemistry | Different enantiomeric properties affecting reactivity |

| N,N'-Di-Boc-1,2-Cyclohexanediamine | Two Boc groups instead of one | Enhanced stability and reactivity |

| 1,2-Diaminocyclohexane | Unprotected amine groups | More reactive but less stable than Boc-protected forms |

| N-Boc-ethylenediamine | Shorter chain length | Different steric effects influencing complexation |

This table illustrates how this compound's trans configuration and Boc protection enhance its stability and selectivity in catalysis while providing opportunities for specific biological interactions.

Case Studies and Research Findings

Several studies have explored the applications and effectiveness of this compound:

- Study on Enantioselective Catalysis : A research article published in the Journal of the American Chemical Society demonstrated how this compound catalyzes highly enantioselective intramolecular reactions .

- Catalyst Design : Research focused on bioinspired catalyst design emphasizes the potential for using chiral diamines like this compound in developing artificial metalloenzymes .

科学的研究の応用

Organocatalysis

(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine is widely used as an organocatalyst in several reactions:

- Intramolecular Desymmetrization: It promotes the desymmetrization of cyclohexanones to yield 2-azabicyclo[3.3.1]nonane derivatives with high enantioselectivity. This application is crucial for synthesizing complex chiral molecules efficiently .

- Michael Addition Reactions: This compound serves as a precursor for chiral nickel catalysts that facilitate the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, achieving excellent enantioselectivities .

Coordination Chemistry

The compound can be utilized to synthesize chiral ligands for metal catalysts. For example:

- A nickel complex derived from this compound has been employed in various asymmetric transformations, demonstrating its utility in controlling product chirality .

Medicinal Chemistry

Recent studies have highlighted the biological activities of this compound in cancer research:

- The compound interacts with biomolecules and may influence pathways involved in cancer progression. Its potential as a therapeutic agent is being explored due to its structural characteristics that allow for specific interactions with biological targets.

Case Study 1: Asymmetric Synthesis

A study published in Angewandte Chemie demonstrated the effectiveness of this compound as a catalyst in the enantioselective desymmetrization of prochiral cyclohexanones. The results indicated high yields and enantioselectivity (up to 90% ee), showcasing its role in developing efficient synthetic methodologies .

Case Study 2: Chiral Ligand Development

In another investigation, researchers synthesized a series of bis(NHC) ligands based on this compound for copper-catalyzed asymmetric conjugate addition reactions. The ligands exhibited significant improvements in yield and enantioselectivity when compared to non-chiral counterparts .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,2S)-N-Boc-1,2-Cyclohexanediamine | Similar structure but different stereochemistry | Exhibits different biological activity profiles |

| N,N'-Di-Boc-1,2-Cyclohexanediamine | Two Boc groups instead of one | Enhanced stability and reactivity |

| (S,S)-N-Boc-1,2-Diaminopropane | Shorter carbon chain | Different reactivity patterns due to chain length |

| 1,2-Diaminocyclohexane | Unprotected amine groups | More reactive but less stable than Boc-protected forms |

This table illustrates how variations in structure impact the stability and reactivity of diamines used in asymmetric synthesis.

特性

IUPAC Name |

tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVIZYGPJIWKOS-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929883 | |

| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137731-41-0, 146504-07-6 | |

| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。